B1150146 OPB-51602

OPB-51602

Cat. No.: B1150146
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

1. Cancer Treatment Research

OPB-51602, primarily investigated as a treatment for various cancers, has been a subject of significant research. A Phase I study highlighted its use in patients with relapsed or refractory hematological malignancies, though it didn't show a clear therapeutic response, some patients achieved stable disease (Ogura et al., 2015)(Ogura et al., 2015). Another study on refractory solid tumors found this compound to demonstrate promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with prior EGFR tyrosine kinase inhibitor exposure (Wong et al., 2015)(Wong et al., 2015).

2. Inhibiting Mitochondrial Functions in Tumor Cells

This compound's impact on mitochondrial functions in cancer cells has been explored in several studies. It is found to be highly toxic in a STAT3-dependent manner, specifically targeting mitochondrial STAT3, causing complex I inhibition, and leading to increased ROS production, mitophagy, and cell death (Brambilla et al., 2020)(Brambilla et al., 2020).

3. Targeting Drug Resistance in Oncogene-Addicted Cancers

A study in 2018 highlighted this compound's role in overcoming drug resistance in oncogene-addicted cancers. It showed that this compound reprograms cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), helping restore sensitivity to targeted therapies (Hirpara et al., 2018)(Hirpara et al., 2018).

4. Mechanism of Action in Inhibiting STAT3

Studies have also focused on understanding the mechanism of action of this compound in inhibiting STAT3, a transcription factor involved in cancer cell proliferation and survival. It was found to bind with high affinity to the SH2 domain of STAT3, disrupting both Tyr705 and Ser727 phosphorylation, necessary for STAT3's activation (Genini et al., 2014)(Genini et al., 2014).

5. STAT3 Inhibitor and Respiratory Chain Disruption

Another study corroborated the findings on this compound's effect on the mitochondrial respiratory chain. It emphasized this compound's role in impairing the growth and viability of tumor cells through inhibition of respiratory complex I (Brambilla et al., 2020)(Brambilla et al., 2020).

6. Broad Overview of STAT3 Inhibition

A 2020 definition provided a broad overview of this compound as a STAT3 inhibitor, detailing its mechanism in inhibiting STAT3 phosphorylation and thereby impeding its regulatory functions in cancer cell proliferation and transformation ("STAT3 Inhibitor this compound," 2020).

Properties

Appearance

Solid powder

Synonyms

OPB51602;  OPB 51602;  OPB51602.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.